N-(2-chloro-5-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide
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Description
N-(2-chloro-5-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a useful research compound. Its molecular formula is C18H17ClFN3O3S and its molecular weight is 409.86. The purity is usually 95%.
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Scientific Research Applications
Radioligand Development for PET Imaging
Radioligands like DPA-714, a compound within the same chemical family, have been developed for positron emission tomography (PET) imaging of the translocator protein (18 kDa), indicating potential applications of similar compounds in neuroimaging and the study of neuroinflammatory processes (Dollé et al., 2008). These developments underscore the relevance of such compounds in biomedical research, particularly for diagnostic purposes in neurodegenerative diseases.
Thrombin Inhibition for Anticoagulant Research
Compounds like 2-(2-Chloro-6-fluorophenyl)acetamides, which share some structural similarities with the compound , have been reported as potent thrombin inhibitors, showcasing their importance in anticoagulant research (Lee et al., 2007). This suggests potential applications of our compound in the development of new therapeutic agents for preventing blood clots.
Antitumor Activity
The structure-activity relationships of various compounds, including those with similar molecular frameworks, have been explored for their antitumor activities. For example, research into thienopyrimidine derivatives indicates potential applications in cancer therapy due to their ability to inhibit key proteins involved in tumor growth and proliferation (Kerru et al., 2019). This highlights the significance of such compounds in oncological research.
Properties
IUPAC Name |
N-(2-chloro-5-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O3S/c1-10(2)8-23-17(25)16-14(5-6-27-16)22(18(23)26)9-15(24)21-13-7-11(20)3-4-12(13)19/h3-7,10,16H,8-9H2,1-2H3/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEPUYIOCUFXIT-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2C(=[N+](C1=O)CC(=O)NC3=C(C=CC(=C3)F)Cl)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN3O3S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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